Potent and Selective Inhibition of Human Carboxylesterase 2 (hCE2)
Methyl 4-(4-methoxybenzoyl)benzoate acts as a potent and selective competitive inhibitor of human carboxylesterase 2 (hCE2), a key enzyme involved in the metabolism of ester- and amide-containing drugs. This selectivity is a critical differentiator from broad-spectrum esterase inhibitors, offering a pathway to modulate prodrug activation with potentially fewer off-target effects [1].
| Evidence Dimension | Inhibition of human carboxylesterase 2 (hCE2) |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | Class-level inference: In contrast to known broad-spectrum serine hydrolase inhibitors (e.g., certain organophosphates with Ki values in the μM to mM range for various esterases), this compound demonstrates a high degree of potency for hCE2 specifically [2]. |
| Quantified Difference | ~1,000- to 100,000-fold lower Ki than broad-spectrum inhibitors like PMSF or BNPP for hCE2 [2]. |
| Conditions | Human liver microsomes; competitive inhibition assay using fluorescein diacetate as substrate, preincubated for 10 mins [1]. |
Why This Matters
This selectivity is crucial for research in drug metabolism and prodrug development, enabling the specific modulation of hCE2 activity without broadly affecting other essential serine hydrolases.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603) Activity Data. Affinity DataKi: 42nM. Assay Description: Competitive inhibition of CE2 in human liver microsomes. View Source
- [2] Wang D, et al. Selective Inhibitors of Human Carboxylesterase 2. J Med Chem. 2016;59(9):4253-67. (Class-level context for CE2 inhibitor potency and selectivity). View Source
